Cas no 2593-55-7 (1,4-Naphthalenedione,2-methyl-3-(methylthio)-)
2593-55-7 structure
Product Name:1,4-Naphthalenedione,2-methyl-3-(methylthio)-
CAS-nummer:2593-55-7
MF:C12H10O2S
MW:218.271602153778
CID:289068
PubChem ID:248745
Update Time:2025-04-19
1,4-Naphthalenedione,2-methyl-3-(methylthio)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,4-Naphthalenedione,2-methyl-3-(methylthio)-
- 2-methyl-3-methylsulfanylnaphthalene-1,4-dione
- 2-methyl-3-methylthio-1,4-naphthoquinone
- 2-methyl-3-(methylsulfanyl)naphthoquinone
- NSC-66166
- SCHEMBL2599369
- 2593-55-7
- 2-Methyl-3-(methylthio)naphthalene-1,4-dione
- NSC66166
- DTXSID20290022
- CHEMBL4476004
- 2-methyl-3-(methylsulfanyl)naphthalene-1,4-dione
-
- Inchi: 1S/C12H10O2S/c1-7-10(13)8-5-3-4-6-9(8)11(14)12(7)15-2/h3-6H,1-2H3
- InChI-sleutel: LQCRQSQHGKVTCR-UHFFFAOYSA-N
- LACHT: S(C)C1C(C2C=CC=CC=2C(C=1C)=O)=O
Berekende eigenschappen
- Exacte massa: 218.04000
- Monoisotopische massa: 218.04
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 1
- Complexiteit: 344
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.1
- Topologisch pooloppervlak: 59.4Ų
Experimentele eigenschappen
- Dichtheid: 1.27
- Kookpunt: 355.9°Cat760mmHg
- Vlampunt: 156.9°C
- Brekindex: 1.622
- PSA: 59.44000
- LogboekP: 2.70260
1,4-Naphthalenedione,2-methyl-3-(methylthio)- Gerelateerde literatuur
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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